Enantiomer of Sofosbuvir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

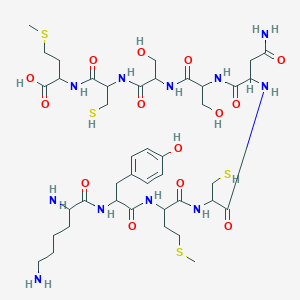

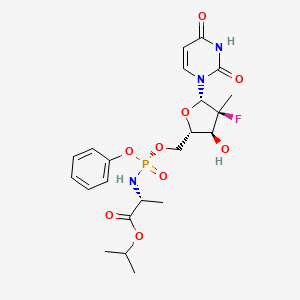

Enantiomer of Sofosbuvir is an this compound, a prescription medicine for the treatment of patients with chronic hepatitis C. There is no biological activity report on this compound until now.

Applications De Recherche Scientifique

Pharmacological Properties and Clinical Efficacy Sofosbuvir, a nucleotide hepatitis C virus (HCV) NS5B polymerase inhibitor, exhibits pangenotypic antiviral activity and a high genetic barrier to resistance. It has shown remarkable clinical efficacy in patients with chronic hepatitis C across various genotypes, with high sustained virological response (SVR) rates. Particularly, interferon-free treatment with sofosbuvir plus ribavirin has been effective in patients with HCV genotypes 1, 2, and 3, and in special populations such as patients co-infected with HCV and HIV, and those undergoing liver transplantation. The tolerability of oral sofosbuvir is generally favorable, making it an important advancement in chronic hepatitis C treatment (Keating, 2014) (Liu et al., 2014).

Analytical and Bioanalytical Methods The analytical methods for detecting and quantifying Sofosbuvir in pharmaceutical formulations and biological samples have been a subject of research. Techniques such as HPLC-based methods with UV/Vis spectrophotometric, fluorescence, and mass spectrometric detection are commonly utilized. The development of these analytical methods is crucial for future Sofosbuvir analytical approaches or investigations (Pathak, Bhardwaj, & Godela, 2022).

Therapeutic Efficacy in Special Populations Sofosbuvir-based regimens have been demonstrated to be safe and effective in patients with special conditions such as chronic and end-stage kidney disease. Clinical trials and real-world practice settings indicate that full-dose sofosbuvir-based regimens have high rates of efficacy and acceptable safety and tolerability profiles in these populations, without increased risk for cardiac adverse events or clinically meaningful changes in kidney function (Sise, McQuaid, & Martin, 2021).

Model-Based Meta-Analysis Model-based meta-analysis has been utilized to compare the efficacy of sofosbuvir-based treatments in patients with chronic HCV infection. This method generates knowledge regarding hypothetical head-to-head trials that have not been conducted previously, providing insights into the effectiveness of various sofosbuvir-based treatments (Pérez‐Pitarch et al., 2016).

Health Economic Evaluations Health economic evaluations of sofosbuvir for the treatment of chronic hepatitis C have been conducted to assess its cost-effectiveness compared with regimens without sofosbuvir. Despite the high treatment costs, sofosbuvir-based regimens are considered cost-effective in most patients, addressing the current debate regarding pricing and affordability (Luhnen et al., 2016).

Propriétés

Formule moléculaire |

C₂₂H₂₉FN₃O₉P |

|---|---|

Poids moléculaire |

529.45 |

Nom IUPAC |

propan-2-yl (2R)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m1/s1 |

Clé InChI |

TTZHDVOVKQGIBA-JSNLVWLESA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)

![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)